molecular formula C9H14N2O B8323924 4-methoxy-N,N,6-trimethylpyridin-2-amine

4-methoxy-N,N,6-trimethylpyridin-2-amine

Cat. No.: B8323924
M. Wt: 166.22 g/mol
InChI Key: UEICBNVUUWEULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N,N,6-trimethylpyridin-2-amine is a pyridine derivative characterized by a methoxy group at the 4-position and three methyl substituents: two on the amine group (N,N-dimethyl) and one at the 6-position of the pyridine ring. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol. The compound’s structure combines electron-donating methoxy and methyl groups, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4-methoxy-N,N,6-trimethylpyridin-2-amine

InChI

InChI=1S/C9H14N2O/c1-7-5-8(12-4)6-9(10-7)11(2)3/h5-6H,1-4H3

InChI Key

UEICBNVUUWEULS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)N(C)C)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-methoxy-N,N,6-trimethylpyridin-2-amine, the following table compares it with structurally or functionally related compounds:

Compound Name Core Structure Key Substituents Molecular Formula Key Properties/Applications References
This compound Pyridine 4-OCH₃, N,N-(CH₃)₂, 6-CH₃ C₉H₁₄N₂O Enhanced solubility due to N,N-dimethylation; potential applications in medicinal chemistry.
5-Bromo-N,N,6-trimethylpyridin-2-amine Pyridine 5-Br, N,N-(CH₃)₂, 6-CH₃ C₈H₁₁BrN₂ Bromine increases molecular weight (215.09 g/mol) and lipophilicity; synthetic intermediate.
N,5,6-Trimethylpyridin-2-amine Pyridine N-CH₃, 5-CH₃, 6-CH₃ C₈H₁₂N₂ Lacks methoxy group; reduced electron-donating effects; basicity influenced by single N-CH₃.
4-Methoxy-6-methylpyridin-2-amine Pyridine 4-OCH₃, 6-CH₃ C₇H₁₀N₂O Primary amine instead of N,N-dimethyl; lower solubility; potential precursor for drug design.
4-(1,2,3-Thiadiazol-4-yl)phenoxy-pyrimidin-2-amine Pyrimidine 4-(Thiadiazol-phenoxy), 6-OCH₃, N,N-(CH₃)₂ C₁₅H₁₆N₆O₂S Higher binding energy (-7.739 kcal/mol) in antiangiogenic studies; pyrimidine core enhances π-stacking.
4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine Triazine 4-OCH₃, N-CH₃, 6-CH₃ C₅H₉N₅O Triazine core increases planarity; used in herbicides; regulated under EPA reporting rules.

Key Observations:

Role of Substituents: N,N-Dimethylation in this compound improves solubility and steric shielding, which may enhance pharmacokinetic properties compared to primary amines (e.g., 4-methoxy-6-methylpyridin-2-amine) .

Core Heterocycle Differences :

  • Pyridine vs. Pyrimidine : Pyrimidine derivatives generally exhibit higher binding affinities in molecular docking studies due to additional nitrogen atoms, which enhance hydrogen bonding and aromatic interactions .
  • Triazine analogs (e.g., 4-methoxy-N,6-dimethyl-1,3,5-triazin-2-amine) are structurally planar and widely used in agrochemicals, highlighting the importance of core heterocycle selection for target applications .

Research Implications

  • Medicinal Chemistry : The N,N-dimethyl and methoxy groups in this compound make it a candidate for further studies in drug design, particularly for targets requiring moderate lipophilicity and electron-rich aromatic systems.
  • Synthetic Chemistry : Differences in reactivity between pyridine and pyrimidine cores (e.g., nucleophilic substitution rates) could guide the optimization of synthetic routes for related compounds .

Preparation Methods

Reaction Pathway:

  • Methoxy Substitution :

    • 4-Chloro-2,3,5-trimethylpyridine reacts with sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at 55–60°C for 8 hours to yield 4-methoxy-2,3,5-trimethylpyridine .

    • Yield: 78–92%.

  • Amination :

    • The methoxy-substituted intermediate undergoes amination with dimethylamine (Me₂NH) under catalytic hydrogenation (H₂/Pd-C) or via Ullmann coupling (CuI, K₂CO₃).

    • Temperature: 80–120°C; Yield: 65–75%.

Key Data :

StepReagentsConditionsYield
1NaOMe/DMSO55–60°C, 8h78–92%
2Me₂NH, Pd-C/H₂80–120°C65–75%

Advantages : High regioselectivity due to electron-donating methoxy group.
Limitations : Requires handling of chlorinated intermediates, posing safety risks.

Reductive Amination of Ketone Precursors

This method leverages reductive amination to introduce the dimethylamino group.

Reaction Pathway:

  • Synthesis of 4-Methoxy-2,6-dimethylpyridine-2-one :

    • Condensation of ethyl 3-amino-2-methylcrotonate with diethyl methylmalonate under basic conditions (NaOEt).

    • Yield: 43% over two steps.

  • Reduction and Amination :

    • The ketone intermediate is reduced using NaBH₄ or LiAlH₄, followed by reaction with dimethylamine hydrochloride (Me₂NH·HCl) in methanol.

    • Yield: 60–70%.

Key Data :

IntermediateReduction AgentAmination AgentYield
4-Methoxy-2,6-dimethylpyridine-2-oneNaBH₄Me₂NH·HCl60–70%

Advantages : Avoids halogenated intermediates; suitable for large-scale synthesis.
Limitations : Multi-step process with moderate overall yield.

Palladium-catalyzed coupling reactions enable direct introduction of the dimethylamino group.

Reaction Pathway:

  • Buchwald-Hartwig Amination :

    • 4-Methoxy-2,6-dimethylbromopyridine reacts with dimethylamine using Pd(OAc)₂/XantPhos ligand and Cs₂CO₃ in toluene at 110°C.

    • Yield: 70–85%.

Key Data :

CatalystLigandBaseYield
Pd(OAc)₂XantPhosCs₂CO₃70–85%

Advantages : Single-step process with high atom economy.
Limitations : Costly catalysts and sensitivity to oxygen.

Comparative Analysis of Methods

MethodStepsOverall YieldSafety ConcernsScalability
Nucleophilic Substitution250–60%Chlorinated intermediatesModerate
Reductive Amination340–50%Borohydride handlingHigh
Catalytic Coupling170–85%Catalyst costLow

Emerging Techniques and Optimization

Recent advances focus on flow chemistry and photocatalysis:

  • Flow Reactors : Continuous processing of NaOMe substitution reduces reaction time by 50%.

  • Photoredox Catalysis : Visible-light-mediated amination achieves 80% yield at room temperature .

Q & A

Q. What are the recommended laboratory-scale synthesis routes for 4-methoxy-N,N,6-trimethylpyridin-2-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the pyridine core. A common approach includes: (i) Methoxy group introduction via nucleophilic substitution under basic conditions (e.g., NaH in DMF at 0–25°C). (ii) Methylation of the amine group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2_2CO3_3) . (iii) Optimization of reaction time (6–12 hours) and temperature (reflux in toluene or THF) to enhance yield and purity. Key Tip: Monitor reaction progress using TLC or HPLC to minimize byproducts .

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer : Use a combination of:
  • 1^1H/13^{13}C NMR : Assign peaks based on characteristic shifts (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the pyridine ring at 6.5–8.0 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C10_{10}H16_{16}N2_2O) with an exact mass of 180.1263 g/mol.
  • X-ray Crystallography (if crystalline): Resolve bond angles and intermolecular interactions (e.g., hydrogen bonding) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values.
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Q. How does the methoxy group influence the compound’s physicochemical properties?

  • Methodological Answer :
  • Solubility : The methoxy group enhances water solubility via hydrogen bonding. Measure experimentally using shake-flask methods in PBS (pH 7.4) .
  • Lipophilicity : Determine logP values via HPLC or computational tools (e.g., ChemAxon). Compare with analogs lacking the methoxy group .

Q. What safety precautions are critical during handling?

  • Methodological Answer :
  • Use fume hoods for synthesis due to volatile solvents (e.g., DMF, toluene).
  • Conduct toxicity screening using Ames tests for mutagenicity and acute toxicity assays in rodent models .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale (>10 g) synthesis?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions (e.g., over-methylation) .
  • Catalyst Screening : Test Pd/Cu catalysts for coupling steps to enhance regioselectivity .
  • Purification : Use automated flash chromatography with gradient elution (hexane/EtOAc) .

Q. What computational strategies predict binding affinity to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR) or GPCRs.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

Q. How to resolve contradictions in spectroscopic data between batches?

  • Methodological Answer :
  • Batch Comparison : Analyze NMR (e.g., 1^1H splitting patterns) and HPLC traces for impurities.
  • Isotopic Labeling : Use 15^{15}N-labeled amines to trace methylation efficiency .
  • Advanced MS/MS : Perform fragmentation studies to identify isobaric impurities .

Q. What strategies improve solubility for in vivo studies?

  • Methodological Answer :
  • Salt Formation : React with HCl to form a hydrochloride salt.
  • Prodrug Design : Introduce phosphate esters at the methoxy group, cleaved in vivo by phosphatases .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary methyl groups).
  • Biological Testing : Compare IC50_{50} values across analogs in enzyme/cell-based assays.
  • QSAR Modeling : Use MOE or RDKit to correlate structural descriptors (e.g., polar surface area) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.